molecular formula C10H17NO2 B6308699 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95% CAS No. 1057064-64-8

3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%

Cat. No. B6308699
CAS RN: 1057064-64-8
M. Wt: 183.25 g/mol
InChI Key: KNPLGHZLVZHFSD-UHFFFAOYSA-N
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Description

3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester is a synthetic compound that belongs to the family of bicyclic amino acids . These compounds are of significant interest due to their increasing role in chemistry and biology . They exhibit biological activity and are used in the synthesis of non-natural α-amino acids .


Synthesis Analysis

The synthesis of this compound involves the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid . The process involves the preparation of intermediates via dihydro-1,3-oxazine or γ-lactone . The ring closure of β-amino ester resulted in tricyclic pyrimidinones .


Molecular Structure Analysis

The molecular structure of 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester is determined by techniques such as IR and NMR . The compound belongs to the class of bicyclic amino acids possessing a bicycle [2.2.2]octane structure .


Chemical Reactions Analysis

The chemical reactions involving this compound include cyclization and retro Diels-Alder reaction . The compound can also undergo transformations to form various derivatives .

Scientific Research Applications

3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95% is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. It has also been used in a variety of scientific research applications. 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95% has been used in the synthesis of novel drugs for the treatment of cancer, and it has been used in the synthesis of peptides and proteins. It has been used in the synthesis of a variety of polymers, and it has been used in the synthesis of a variety of organic compounds.

Mechanism of Action

Target of Action

The primary target of this compound is the PB2 subunit of RNA polymerase . This subunit is a crucial component of the RNA polymerase complex in certain viruses, including influenza .

Mode of Action

The compound interacts with the PB2 subunit, potentially inhibiting its function

Biochemical Pathways

The compound’s interaction with the PB2 subunit affects the RNA polymerase complex, which is essential for the replication of the virus . By inhibiting this process, the compound can potentially prevent the virus from multiplying.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2741±230 °C and a density of 1068±006 g/cm3 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The inhibition of the PB2 subunit can lead to a decrease in viral replication, potentially leading to a reduction in the severity of the viral infection . The exact molecular and cellular effects would depend on the specific virus and host organism.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s predicted boiling point suggests that it may be stable at physiological temperatures .

Advantages and Limitations for Lab Experiments

The advantages of 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95% for laboratory experiments include its versatility, its stability, and its low cost. It is also easy to handle and store. The main limitation of 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95% is its low solubility in water, which can be an issue for some laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%. These include its use in the synthesis of novel drugs for the treatment of cancer, its use in the synthesis of peptides and proteins, its use in the synthesis of a variety of polymers, and its use in the synthesis of a variety of organic compounds. Additionally, 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95% could be used in the development of new catalysts, new materials, and new processes.

Synthesis Methods

3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95% is synthesized through a variety of methods, including the reaction of an amine with an ester. The most commonly used method is the reaction of an amine with an ester in the presence of a Lewis acid catalyst. This method produces a cyclic amine intermediate, which is then reacted with an acid to form 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%.

properties

IUPAC Name

methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPLGHZLVZHFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1N)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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